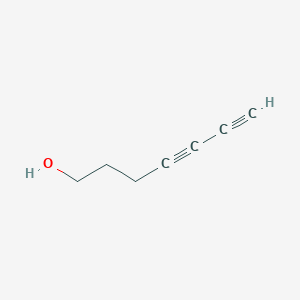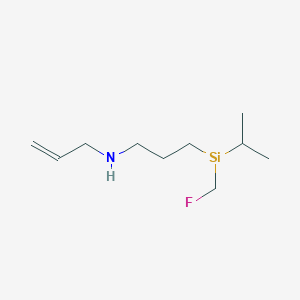![molecular formula C25H16N2O5S B14386890 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-11-4](/img/structure/B14386890.png)
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of benzo[h]quinolines. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to the benzo[h]quinoline core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a well-known route for the preparation of quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl and nitrophenyl groups onto the quinoline core . These reactions are performed under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, can also enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . Additionally, the presence of the nitrophenyl and sulfonic acid groups allows the compound to interact with cellular membranes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[h]quinoline: Lacks the nitrophenyl and sulfonic acid groups, making it less reactive and less biologically active.
4-Nitrophenylbenzo[h]quinoline: Similar structure but lacks the sulfonic acid group, resulting in different chemical and biological properties.
2-(4-Nitrophenyl)quinoline: Lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of all three functional groups (nitrophenyl, phenyl, and sulfonic acid) on the benzo[h]quinoline core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90094-11-4 |
|---|---|
Molekularformel |
C25H16N2O5S |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H16N2O5S/c28-27(29)19-12-9-17(10-13-19)22-15-21(16-5-2-1-3-6-16)20-14-11-18-7-4-8-23(33(30,31)32)24(18)25(20)26-22/h1-15H,(H,30,31,32) |
InChI-Schlüssel |
IUSVDGMQQZLEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


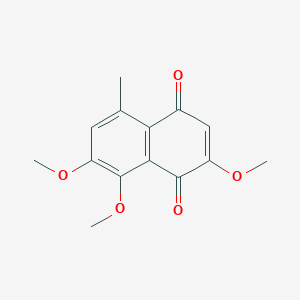
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)

![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)

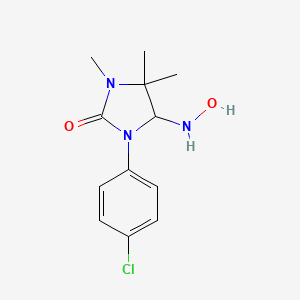
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
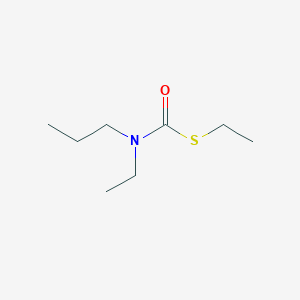
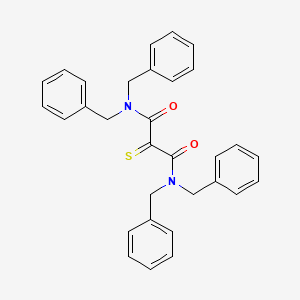
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
